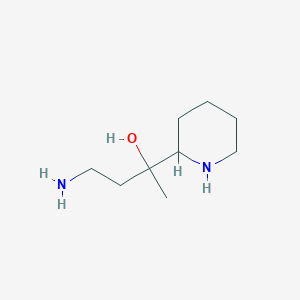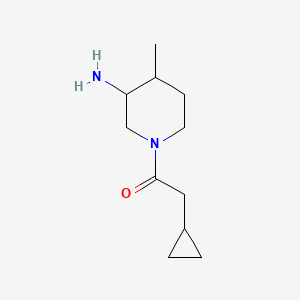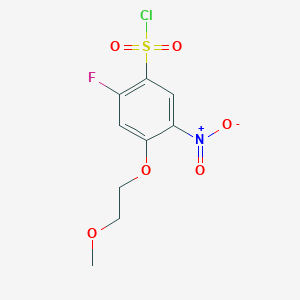
4-Amino-2-(piperidin-2-YL)butan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(piperidin-2-yl)butan-2-ol is a compound with the molecular formula C₉H₂₀N₂O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(piperidin-2-yl)butan-2-ol typically involves the reaction of piperidine with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functional group modifications. The choice of catalysts, solvents, and reaction conditions is crucial to optimize yield and purity. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(piperidin-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Amino-2-(piperidin-2-yl)butan-2-ol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Amino-2-(piperidin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness
4-Amino-2-(piperidin-2-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
4-amino-2-piperidin-2-ylbutan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-9(12,5-6-10)8-4-2-3-7-11-8/h8,11-12H,2-7,10H2,1H3 |
Clé InChI |
VVFMNHZSAOTGNS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)(C1CCCCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13191992.png)
![3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13191998.png)


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13192011.png)

![6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13192020.png)

![3-[(4-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B13192031.png)


![Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13192066.png)


